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Compound of Interest

Compound Name: 4-Hydroxypicolinaldehyde

Cat. No.: B3079112 Get Quote

An In-depth Technical Guide to the Spectroscopic Profile of 4-oxo-1H-pyridine-2-carbaldehyde

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of

4-oxo-1H-pyridine-2-carbaldehyde, a pyridinone derivative of significant interest in medicinal

chemistry and organic synthesis. As a bifunctional molecule, its structural elucidation is

paramount for researchers in drug development. This document offers an in-depth examination

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

grounded in established scientific principles. The insights provided herein are based on the

analysis of its structural features and comparison with analogous compounds.[1][2][3]

Molecular Structure and Tautomerism
4-oxo-1H-pyridine-2-carbaldehyde, with the molecular formula C₆H₅NO₂, primarily exists in a

dynamic equilibrium between its keto (pyridinone) and enol (hydroxypyridine) forms. This

tautomerism is a critical factor influencing its spectroscopic signature, with the keto form

generally predominating in most solvents.[1] Understanding this equilibrium is fundamental to

interpreting the spectral data accurately.
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Keto Form (4-oxo-1H-pyridine-2-carbaldehyde) Enol Form (4-hydroxy-pyridine-2-carbaldehyde)

Structure A Structure BEquilibrium
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Caption: Keto-enol tautomerism of 4-oxo-1H-pyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 4-

oxo-1H-pyridine-2-carbaldehyde, providing detailed information about the carbon-hydrogen

framework.

Experimental Protocol: NMR Spectroscopy
A standardized protocol for NMR analysis ensures reproducibility and accuracy.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is

often preferred for pyridinone derivatives due to its ability to dissolve polar compounds and

reveal exchangeable protons like N-H.

Instrument Setup: Calibrate and shim the NMR spectrometer (typically 400 MHz or higher for

detailed analysis) to ensure magnetic field homogeneity.
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse

experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and 16-64 scans for good signal-to-noise.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A larger number of scans

(1024 or more) is typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data Interpretation
The proton NMR spectrum provides a unique fingerprint of the molecule. The expected

chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and aldehyde

groups, as well as the ring nitrogen.

Proton
Assignment

Expected
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

Aldehyde-H 9.8 - 10.2 Singlet (s) -

Highly

deshielded due

to the adjacent

carbonyl group.

H-3 6.5 - 6.8 Doublet (d) ~7-8 Coupled to H-5.

H-5 7.6 - 7.9
Doublet of

doublets (dd)
~7-8, ~2-3

Coupled to H-3

and H-6.

H-6 8.2 - 8.5 Doublet (d) ~2-3 Coupled to H-5.

N-H

(Amide/Lactam)
11.0 - 13.0

Broad singlet (br

s)
-

Chemical shift is

highly dependent

on solvent and

concentration.

Exchangeable

with D₂O.

Causality: The aldehyde proton is the most downfield due to the strong anisotropic effect of its

carbonyl group. The protons on the pyridine ring exhibit a clear coupling pattern. H-6 is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3079112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significantly downfield due to its proximity to the electron-withdrawing nitrogen atom. The

broadness of the N-H peak is a result of quadrupole broadening and chemical exchange.

¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

Carbon Assignment
Expected Chemical Shift
(δ, ppm)

Notes

Aldehyde C=O 190 - 195

The most deshielded carbon

due to direct bonding to

oxygen.

Ring C=O (C-4) 175 - 180
Characteristic chemical shift

for a pyridinone carbonyl.

C-2 150 - 155

Attached to the aldehyde

group and adjacent to

nitrogen.

C-6 140 - 145
Deshielded due to proximity to

the ring nitrogen.

C-3 115 - 120
Shielded relative to other ring

carbons.

C-5 135 - 140 Less deshielded than C-6.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in the molecule, providing crucial evidence for the dominant tautomeric form.

Experimental Protocol: IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
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Background Correction: A background spectrum of the clean ATR crystal should be taken

and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation
The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl

and N-H groups, confirming the prevalence of the keto form.

Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch 3100 - 3300 Medium, Broad

Characteristic of the

amide/lactam N-H

group.

Aromatic C-H Stretch 3000 - 3100 Medium

Aldehyde C=O Stretch 1700 - 1720 Strong, Sharp
Distinct from the ring

carbonyl.

Ring C=O Stretch

(Amide)
1650 - 1670 Strong, Sharp

Lower frequency due

to resonance within

the pyridinone ring.

C=C & C=N Stretches 1550 - 1620 Medium-Strong
Aromatic ring

vibrations.

Causality: The presence of two distinct, strong carbonyl peaks is a key diagnostic feature. The

lower frequency of the ring C=O compared to the aldehyde C=O is due to its amide character

and conjugation within the ring system, which weakens the double bond character.[4]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its

structure through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable

solvent like methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique, such as Electrospray Ionization (ESI) for a soft ionization that preserves the

molecular ion.

Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z (mass-to-charge ratio)

range (e.g., 50-500 amu).

MS Spectral Data Interpretation
The molecular formula C₆H₅NO₂ gives an exact mass of approximately 123.03 g/mol .

Molecular Ion (M⁺): The ESI-MS spectrum in positive mode is expected to show a prominent

peak at m/z = 124 [M+H]⁺.

Fragmentation Analysis: The molecule is expected to undergo characteristic fragmentation

upon collision-induced dissociation. A primary fragmentation pathway involves the loss of the

aldehyde group.

[M+H]⁺
m/z = 124

Fragment 1
m/z = 96

- CO (28 Da)

Fragment 2
m/z = 68

- CO (28 Da)

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for 4-oxo-1H-pyridine-2-carbaldehyde.
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Causality: The initial and most favorable fragmentation is the loss of carbon monoxide (CO)

from the aldehyde group, a common fragmentation pattern for aromatic aldehydes, resulting in

a fragment at m/z 96.[5] A subsequent loss of another CO molecule from the ring carbonyl

could lead to a fragment at m/z 68.

Integrated Spectroscopic Workflow
A comprehensive characterization relies on an integrated approach where data from all

techniques are synthesized to build a self-validating conclusion.

Experimental Acquisition
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Caption: Integrated workflow for spectroscopic characterization.

Conclusion
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The spectroscopic profile of 4-oxo-1H-pyridine-2-carbaldehyde is distinct and informative. ¹H

and ¹³C NMR spectroscopy provide the core structural framework, IR spectroscopy confirms

the presence of key functional groups and the dominant keto-tautomer, and mass spectrometry

verifies the molecular weight and assists in structural confirmation through fragmentation

patterns. Together, these techniques provide a robust and self-validating system for the

complete characterization of this important heterocyclic compound, which is essential for its

application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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